8-(2,3-Difluorophenyl)-8-oxooctanoic acid
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Description
The compound “8-(2,3-Difluorophenyl)-8-oxooctanoic acid” is a long-chain carboxylic acid with a 2,3-difluorophenyl group attached. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of the difluorophenyl group suggests that this compound may have unique properties compared to other carboxylic acids .
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
- 5-(2,4-Difluorophenyl)salicylic acid, a compound similar to 8-(2,3-Difluorophenyl)-8-oxooctanoic acid, demonstrated more effective analgesic and anti-inflammatory properties than aspirin in a study by Hannah et al. (1978) from the Journal of Medicinal Chemistry. The compound was identified as the most promising among over 500 salicylates tested for efficacy and safety (Hannah et al., 1978).
Fatty Acid Metabolism Evaluation
- Lee et al. (2004) synthesized a novel radiotracer, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, for evaluating medium-chain fatty acid metabolism in the liver. This tracer showed potential for assessing liver function and fatty acid metabolism (Lee et al., 2004).
Photochemical Synthesis and Self-Assembly
- Griffith et al. (2014) explored the photochemical synthesis of a compound related to this compound, which led to the spontaneous self-assembly into vesicles. This study contributes to understanding membrane evolution and the synthesis of membrane components (Griffith et al., 2014).
Environmental Impact and Degradation
- The study by Zhu et al. (2019) on polyfluoroalkylsilane substances, which are structurally related to this compound, highlighted their potential environmental impact. They identified the occurrence and degradation potential of these substances in commercial products, underscoring their relevance in environmental science (Zhu et al., 2019).
Biodegradation Studies
- Wang et al. (2005) investigated the biodegradation of a related compound, 14C-labeled 8-2 telomer B alcohol, in a sewage treatment plant. This study provided insights into the environmental fate and degradation pathways of fluorotelomer alcohols, which are structurally similar to this compound (Wang et al., 2005).
Properties
IUPAC Name |
8-(2,3-difluorophenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O3/c15-11-7-5-6-10(14(11)16)12(17)8-3-1-2-4-9-13(18)19/h5-7H,1-4,8-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOYELMEFDMPBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645329 |
Source
|
Record name | 8-(2,3-Difluorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-22-8 |
Source
|
Record name | 8-(2,3-Difluorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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